molecular formula C19H20N2O6S B4688883 methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate

methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate

Cat. No.: B4688883
M. Wt: 404.4 g/mol
InChI Key: PHUFRUJFNVNZOF-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ester, an amide, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-acetyl-N-methylsulfonylaniline. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, industrial processes may employ advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the ester and amide groups may participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the sulfonyl and acetyl groups.

    N-methylsulfonylaniline: Contains the sulfonyl group but lacks the ester and amide functionalities.

Uniqueness

Methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

IUPAC Name

methyl 4-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-13(22)15-5-4-6-17(11-15)21(28(3,25)26)12-18(23)20-16-9-7-14(8-10-16)19(24)27-2/h4-11H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUFRUJFNVNZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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